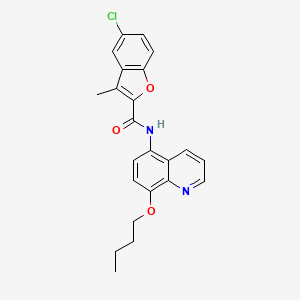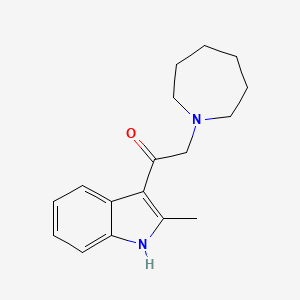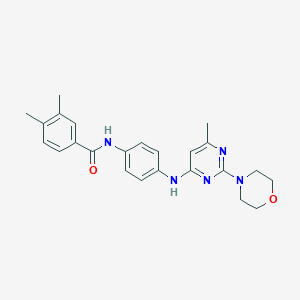![molecular formula C24H27N3O2 B11299077 N-[4-(diethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11299077.png)
N-[4-(diethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a methoxy group, and a pyridinyl group attached to a benzamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products. The process may also include purification steps such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran (THF). Substitution reactions may involve the use of catalysts or specific temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of new functionalized compounds with varied properties.
Applications De Recherche Scientifique
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE include:
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-3-YL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
The uniqueness of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can interact with a wide range of molecular targets and undergo diverse chemical reactions.
Propriétés
Formule moléculaire |
C24H27N3O2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-2-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H27N3O2/c1-4-26(5-2)20-15-13-19(14-16-20)18-27(23-12-8-9-17-25-23)24(28)21-10-6-7-11-22(21)29-3/h6-17H,4-5,18H2,1-3H3 |
Clé InChI |
TVFBQOVZLNMSLU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,7-Trimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11298998.png)
![Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11299000.png)
![N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11299001.png)
![7,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299002.png)
![Methyl 2-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11299012.png)
![5-ethyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11299020.png)

![N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11299036.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11299040.png)
![N-(2,5-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11299042.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11299050.png)

![2-ethyl-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11299069.png)

